molecular formula C11H8N2O B3022836 2-(3-Methoxybenzylidene)malononitrile CAS No. 2972-72-7

2-(3-Methoxybenzylidene)malononitrile

Cat. No.: B3022836
CAS No.: 2972-72-7
M. Wt: 184.19 g/mol
InChI Key: LZBVVVZUWLWGHM-UHFFFAOYSA-N
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Description

2-(3-Methoxybenzylidene)malononitrile is a high-purity chemical compound of significant interest in biochemical and pharmacological research, particularly in the study of skin hyperpigmentation. It belongs to a class of 2-(substituted benzylidene)malononitrile (BMN) derivatives that have been scientifically demonstrated to exhibit potent inhibitory activity against tyrosinase . Tyrosinase is a key copper-containing enzyme that catalyzes the rate-limiting steps in the melanogenesis pathway, making it a primary target for research into skin-whitening agents and treatments for pigmentation disorders . While specific clinical data for the 3-methoxy derivative is limited, its structural analogs, such as 2-(3,4-Dihydroxybenzylidene)malononitrile (BMN11), have shown compelling research results. BMN11 was identified as a strong competitive tyrosinase inhibitor (IC50 = 17.05 μM), binding directly to the enzyme's active site by forming hydrogen bonds with residues like GLY281 and ASN260, as well as hydrophobic interactions with VAL283 and other residues . In vitro studies on related BMN compounds have shown a notable decrease in alpha-melanocyte-stimulating hormone-induced melanin accumulation in B16F10 cells without observed cytotoxicity, suggesting a potential mechanism that merits further investigation for this chemical family . The malononitrile scaffold is also recognized for other pharmacological activities in research settings, including antimicrobial and anti-proliferative effects, highlighting its versatility as a core structure in medicinal chemistry research . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-methoxyphenyl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H8N2O/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBVVVZUWLWGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294107
Record name (3-methoxybenzylidene)malononitrile
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Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2972-72-7
Record name 3-Methoxybenzylidenemalononitrile
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Record name NSC94276
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Record name (3-methoxybenzylidene)malononitrile
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Synthetic Methodologies and Reaction Design for 2 3 Methoxybenzylidene Malononitrile

Knoevenagel Condensation Strategies for 2-(3-Methoxybenzylidene)malononitrile Formation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. rasayanjournal.co.in The reaction between 3-methoxybenzaldehyde (B106831) and malononitrile (B47326) proceeds via a nucleophilic addition of the carbanion, generated from malononitrile by a base, to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated product, this compound. researchgate.net Modern synthetic strategies focus on enhancing reaction rates, improving yields, and aligning with the principles of green chemistry by employing novel catalyst systems and environmentally benign solvents.

The selection of a catalyst is critical for optimizing the Knoevenagel condensation. Catalysts for this reaction can be broadly categorized into homogeneous and heterogeneous systems, with a growing interest in organocatalysis and bifunctional systems that offer unique advantages in terms of activity, selectivity, and reusability.

Homogeneous catalysts, which operate in the same phase as the reactants, have been traditionally used for the Knoevenagel condensation.

Amine Bases: Simple organic bases like piperidine (B6355638) and ammonium (B1175870) salts such as ammonium acetate (B1210297) have been widely used. bhu.ac.inresearchgate.net These bases effectively deprotonate the active methylene (B1212753) group of malononitrile to initiate the condensation. However, these traditional catalysts often require organic solvents and can be difficult to separate from the reaction mixture. nih.gov

Alkali Salts: Alkali salts, such as lithium hydroxide (B78521) monohydrate (LiOH·H₂O), have been demonstrated as effective catalysts. researchgate.netresearchgate.net LiOH·H₂O is proposed to have a dual activation role, where it not only generates the enolate from malononitrile but also activates the aldehyde's carbonyl group through coordination with the Li⁺ ion, thereby increasing its electrophilicity. researchgate.net

Ionic Liquids (ILs): Ionic liquids have emerged as green and reusable catalysts for this transformation. asianpubs.org Brønsted-acidic ionic liquids, for instance, have shown high catalytic activity in aqueous media. asianpubs.org Hexamethylenetetramine-based ionic liquids like 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF₄) have also been employed, offering high yields in short reaction times, often at room temperature and with the ability to be recycled. Basic ionic liquids such as 1-benzyl-3-methylimidazolium (B1249132) hydroxide ([bnmim]OH) have been utilized under solvent-free grinding conditions, highlighting advantages like mild reaction conditions and short reaction times.

Table 1. Homogeneous Catalysts in Knoevenagel Condensation of Benzaldehyde (B42025) Derivatives with Malononitrile
CatalystReactantsSolventReaction TimeYield (%)Reference
[MeHMTA]BF₄ (15 mol%)Benzaldehyde, MalononitrileWaterFew minutesQuantitative
Brønsted-acidic IL (10-12 mol%)Aromatic aldehydes, MalononitrileWaterFew minutesHigh asianpubs.org
LiOH·H₂Op-methoxybenzaldehyde, MalononitrileWater (Ultrasonic irradiation)Not specifiedNot specified researchgate.net
[bnmim]OHHetero aryl aldehydes, MalononitrileSolvent-free (Grinding)5-15 min85-96

Heterogeneous catalysts exist in a different phase from the reactants, which simplifies their separation and enhances their reusability, a key aspect of green chemistry. nih.gov

Magnesium Oxide (MgO) Nanoparticles: Nano-structured MgO has proven to be an active and reusable catalyst for the Knoevenagel condensation, often under solvent-free conditions at room temperature. researchgate.netresearchgate.net The high surface area and basic sites of nano-MgO contribute to its catalytic efficiency. researchgate.netkthmcollege.ac.in One strategy involves using MgO nanoparticles to stabilize a Pickering emulsion, where the reaction occurs at the oil-water interface, reducing mass transfer resistance. nih.gov

Fe₃O₄ Magnetic Nanoparticles: Magnetite (Fe₃O₄) nanoparticles serve as an easily recoverable heterogeneous catalyst. researchgate.netorientjchem.org These nanoparticles can be synthesized via methods like reduction-precipitation and offer good to excellent yields. researchgate.netorientjchem.org Their superparamagnetic nature allows for simple separation from the reaction mixture using an external magnet, facilitating catalyst recycling. researchgate.netbohrium.com Surface modification of Fe₃O₄ nanoparticles with functional groups can further enhance their catalytic activity. researchgate.net

NiCu Nanohybrids: Bimetallic nanohybrids, such as nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT), have demonstrated high catalytic performance under mild conditions. nih.gov These catalysts can be used in aqueous solutions at room temperature, providing quantitative yields of benzylidenemalononitrile (B1330407) derivatives in short time frames. nih.gov

Table 2. Heterogeneous Catalysts in Knoevenagel Condensation
CatalystReactantsSolvent/ConditionsReaction TimeYield (%)Reference
Nano-MgOAromatic aldehydes, MalononitrileSolvent-free, Room Temp.Not specifiedHigh researchgate.net
Fe₃O₄ MNPsAromatic aldehydes, Active methylene compoundsRefluxNot specifiedGood to Excellent researchgate.netorientjchem.org
NiCu@MWCNTAryl and aliphatic aldehydes, MalononitrileWater/Methanol (B129727) (1:1), Room Temp.10-180 minQuantitative nih.gov
MgO-stabilized Pickering EmulsionBenzaldehyde, MalononitrileWater/Toluene, Room Temp.Not specifiedNot specified nih.gov

Organocatalysis: Organocatalysts, such as β-alanine, have been used in tandem with other processes. For instance, β-alanine can catalyze the Knoevenagel condensation step in a one-pot tandem reaction that starts with the photooxidation of a benzyl (B1604629) alcohol to the corresponding aldehyde. uni-regensburg.de

Bifunctional Catalysts: These systems contain both acidic and basic sites, which can work synergistically to catalyze the reaction. nih.gov For example, metal-organic frameworks (MOFs) modified with amine functional groups act as efficient bifunctional heterogeneous catalysts. nih.gov The Lewis acid sites (metal centers) and basic sites (amine groups) facilitate the condensation under mild conditions. nih.gov Similarly, a bifunctional catalyst of cobalt oxide supported on s-triazine-based carbon nitride (CoOx/tri-g-C₃N₄) has been developed. mdpi.com The amino groups on the carbon nitride support act as basic sites for the Knoevenagel condensation, while the cobalt species provide redox activity for an initial aerobic oxidation step if starting from the alcohol. mdpi.com

The choice of solvent plays a pivotal role in the environmental footprint of a chemical synthesis. Green chemistry principles advocate for the reduction or elimination of hazardous organic solvents. ijcps.orglookchem.com

Water is an ideal green solvent due to its non-toxicity, availability, and safety. rasayanjournal.co.inasianpubs.orgijcps.org The Knoevenagel condensation of 3-methoxybenzaldehyde with malononitrile has been successfully performed in aqueous media using various catalysts like potassium alum, Brønsted-acidic ionic liquids, and nickel nitrate. rasayanjournal.co.inasianpubs.orgijcps.org In some cases, the reaction can proceed efficiently in water even without a catalyst, although this can be a point of contention and may require specific conditions like elevated temperatures. rsc.org

Co-solvent systems, such as a water-methanol mixture, have also been found to be effective. For instance, the use of NiCu@MWCNT nanohybrids as a catalyst in a water/methanol (v/v = 1/1) solution provided very high activity for the Knoevenagel condensation. nih.gov The use of aqueous systems often simplifies product isolation, as the organic products tend to precipitate out of the aqueous phase and can be collected by simple filtration. asianpubs.orguni-regensburg.de

Solvent Engineering and Green Chemistry Approaches

Solvent-Free and Microwave-Assisted Synthesis

In a move towards greener chemistry, solvent-free and microwave-assisted methods have been developed for the Knoevenagel condensation. These techniques significantly reduce reaction times, often increase yields, and eliminate the need for hazardous organic solvents.

Microwave irradiation, in particular, has proven to be a highly effective method for synthesizing benzylidenemalononitrile derivatives. This technique can drastically shorten reaction times from hours to mere seconds or minutes while providing excellent product yields. For instance, the synthesis of benzylidenemalononitrile derivatives has been achieved with irradiation at 320 W for just 20–50 seconds. The combination of microwave activation and solvent-free conditions often leads to cleaner reactions and simpler work-up procedures. Specific non-thermal microwave effects have been observed to dramatically enhance reactivity compared to conventional heating at the same temperature.

Solvent-free synthesis, sometimes referred to as "dry media" reactions, can be performed by grinding the reactants together, often with a solid catalyst. This approach is simple, efficient, and environmentally friendly. Gallium chloride has been used as a catalyst in a grind-stone method at room temperature, yielding products of high purity and yield with a very simple work-up.

Table 1: Comparison of Synthetic Methods for Knoevenagel Condensation
MethodCatalystSolventTimeYieldReference
MicrowaveAmmonium AcetateNone20-50 sHigh researchgate.net
Microwavep-HAPNone1-24 hup to 96%
GrindingGallium ChlorideNoneFew minExcellent
ThermalNH4OAcNone5-15 min87-98% researchgate.net
AqueousAlumWater2 h89% rasayanjournal.co.in

Influence of Reaction Parameters on Synthesis Efficiency and Selectivity

The efficiency and selectivity of the synthesis of this compound are highly dependent on several reaction parameters, including the choice of catalyst, solvent system, and energy source (thermal vs. microwave).

Catalyst Influence: A wide array of catalysts can be employed for the Knoevenagel condensation.

Basic Catalysts: Weak bases like ammonia (B1221849), piperidine, and their salts (e.g., ammonium acetate) are traditionally used. Lithium hydroxide monohydrate (LiOH·H2O) has been identified as a novel and effective "dual activation" catalyst.

Lewis Acids: Lewis acidic catalysts such as ZnCl2 and GaCl3 have been successfully used, particularly under solvent-free conditions.

Heterogeneous Catalysts: Solid catalysts like silica (B1680970) gel, alum [KAl(SO4)2·12H2O], and various metal oxides (e.g., ZnO, Al2O3) offer advantages such as ease of separation and potential for recycling. researchgate.netrasayanjournal.co.in For instance, alum has been shown to be an eco-friendly, safe, and inexpensive mild acidic catalyst for this reaction in aqueous media, providing excellent yields. rasayanjournal.co.in Porous calcium hydroxyapatite (B223615) has also been used effectively in combination with microwave activation.

Solvent and Temperature: While traditional methods often use organic solvents like ethanol (B145695), greener approaches favor water or solvent-free conditions. rasayanjournal.co.in Conducting the reaction in water not only is environmentally friendly but can also simplify product isolation. The reaction temperature influences the rate, with microwave irradiation providing rapid, localized heating that accelerates the condensation significantly more than conventional heating methods.

Post-Synthesis Functionalization and Derivatization of this compound

The electron-deficient double bond and the two nitrile groups make this compound an excellent substrate for a variety of chemical transformations, enabling the synthesis of a diverse range of complex molecules.

Reactions via Michael Addition Pathways

The polarized carbon-carbon double bond in this compound makes it a prime candidate for Michael addition reactions. Carbanions and other nucleophiles readily add to the β-carbon, breaking the double bond and forming a new single bond. This reaction is a fundamental step in many multi-component reactions. For example, the addition of malononitrile to chalcones is a key step in synthesizing more complex structures. informahealthcare.commdpi.com Anilines can also act as nucleophiles in an aza-Michael addition, which initiates a cascade reaction leading to α-aminonitriles and α-aminoamides. organic-chemistry.org

Cycloaddition and Heterocyclic Ring Formation

This compound is a key building block for the synthesis of various heterocyclic compounds through cycloaddition and cyclocondensation reactions.

Pyranopyrazoles: These compounds can be synthesized via a one-pot, four-component reaction involving an aromatic aldehyde (like 3-methoxybenzaldehyde), malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate (B1144303). nih.govsemanticscholar.org This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and cyclization. researchgate.net Alternatively, pyranopyrazoles can be formed by reacting the pre-synthesized benzylidenemalononitrile with a pyrazolone (B3327878) derivative. mdpi.com

Pyranopyrimidines: The synthesis of pyrano[2,3-d]pyrimidine derivatives can be achieved through a three-component reaction of an aldehyde, malononitrile, and barbituric acid or thiobarbituric acid. nih.govnih.gov This reaction often utilizes a catalyst and can be performed under solvent-free conditions. nih.gov

Chromen-3-yl-pyridines and Naphthopyrans: Arylidenemalononitriles are used in the synthesis of various fused heterocyclic systems. For example, the condensation of 2-(4-methoxybenzylidene)malononitrile with 3-acetyl-2H-chromen-2-one can yield chromen-3-yl-pyridine derivatives. researchgate.net Naphthopyran derivatives can be synthesized through the reaction of α,β-unsaturated carbonyl compounds with naphthol derivatives, a pathway for which benzylidenemalononitriles can be precursors or related substrates. researchgate.net

Pyrimidine-2,4,6(1H,3H,5H)-triones: Derivatives of this class, also known as barbiturates, can be functionalized by reaction with benzylidenemalononitriles. The reaction of barbituric acid with aromatic aldehydes and malononitrile in a three-component system leads to fused pyrano[2,3-d]pyrimidine-diones. nih.govresearchgate.net

Biocatalytic Transformations (e.g., ene-reduction)

Biocatalysis offers a green and highly selective method for chemical transformations. Ene-reductases (EReds) are enzymes that can catalyze the asymmetric reduction of activated carbon-carbon double bonds, such as the one present in this compound. rsc.org This biocatalytic reduction is valuable for producing chiral molecules. nih.gov While the need for NAD(P)H cofactors can be a limitation, electrochemical methods are being explored to regenerate the enzymes, making the process more applicable for larger-scale synthesis. nih.govmpg.de The use of ene-reductases can be performed in micro-aqueous organic solvents to improve product isolation and avoid hydrolysis. rsc.org

Photochemical Derivatization Routes

While specific photochemical derivatization routes for this compound are not extensively detailed in the provided context, related structures like N-p-toluenesulfonylimide derivatives of uracil (B121893) have been shown to undergo photochemical reactions, such as irradiation with a high-pressure mercury lamp, to induce cyclization. This suggests that the activated double bond in benzylidenemalononitriles could be susceptible to photochemical transformations, such as [2+2] cycloadditions or other light-induced rearrangements, representing a potential avenue for novel derivatizations.

Advanced C-C and C-X Bond Forming Reactions

Advanced synthetic strategies for derivatives of this compound primarily involve leveraging the reactivity of the electron-deficient C=C double bond. This bond is highly susceptible to nucleophilic attack, making it an ideal substrate for various C-C bond-forming reactions, notably Michael addition-type alkylations. Furthermore, the principles of modern synthetic design incorporate the use of versatile auxiliaries, such as benzotriazole (B28993), to facilitate challenging C-C and C-X bond formations that might be required for synthesizing elaborate precursors or analogues.

Alkylation Reactions

The activated olefinic bond in benzylidene malononitriles, including the 3-methoxy derivative, readily participates in alkylation reactions through Michael addition. This reaction involves the addition of a nucleophile (a carbanion from an active methylene compound) to the β-carbon of the α,β-unsaturated nitrile system. This process is a powerful tool for C-C bond formation and is frequently employed to construct complex heterocyclic systems, such as pyran derivatives, which exhibit a wide range of biological activities. longdom.org

Research into the alkylation of benzylidene malononitrile with various active methylene compounds, such as benzoylacetone (B1666692) and acetoacetanilide (B1666496), has demonstrated that the reaction outcome is highly dependent on the choice of base and solvent. longdom.org These findings provide a blueprint for the reaction design involving this compound. For instance, the reaction of benzylidene malononitrile with benzoylacetone in benzene (B151609) using piperidine as a catalyst yields a specific pyran derivative. longdom.org Changing the conditions to methanol as the solvent and piperazine (B1678402) as the base can alter the regioselectivity of the reaction. longdom.org Similarly, the alkylation with acetoacetanilide in ethanol with piperidine leads to a pyran product, but switching the base to sodium methylate results in a different compound due to a subsequent reaction with the methoxide (B1231860) anion. longdom.org

These studies underscore the tunability of these alkylation reactions to achieve specific molecular scaffolds. The general scheme involves the base-catalyzed generation of a carbanion from the active methylene compound, which then attacks the benzylidene malononitrile core, followed by intramolecular cyclization and rearrangement to yield the final heterocyclic product.

Table 1: Alkylation Reactions of Benzylidene Malononitrile with Active Methylene Compounds longdom.org

NucleophileBaseSolventProduct Description
BenzoylacetonePiperidineBenzeneFormation of a substituted pyran derivative.
BenzoylacetonePiperazineMethanolFormation of a different regioisomeric pyran.
AcetoacetanilidePiperidineEthanolFormation of a substituted pyran derivative.
AcetoacetanilideSodium methylateMethanolFormation of a rearranged product after initial pyran formation.

Benzotriazole-Mediated Reactions

The utility of benzotriazole stems from its ability to stabilize intermediates and act as a control element in various transformations:

Acylation and Alkylation: N-acylbenzotriazoles are stable, crystalline solids that serve as excellent acylating agents for C-, N-, and O-nucleophiles, offering advantages over traditional acid chlorides. lupinepublishers.com In the context of this compound synthesis, a precursor like 3-methoxybenzoic acid could be converted to 3-methoxybenzoylbenzotriazole. This stable intermediate could then be used in a Friedel-Crafts acylation or other C-C bond-forming reaction to construct a more complex aldehyde precursor.

Activation of Alcohols and Amines: Benzotriazole can convert alcohols into better leaving groups, facilitating nucleophilic substitution (C-X bond formation). lupinepublishers.com

Ligand in Coupling Reactions: More recently, benzotriazole and its derivatives have been employed as inexpensive and efficient ligands in metal-catalyzed cross-coupling reactions, which are fundamental to modern C-C and C-X bond formation. rsc.org

The design of a synthetic route for a complex analogue of this compound could involve a benzotriazole-mediated step to construct the substituted aromatic aldehyde. For example, a C-C coupling reaction to attach the methoxy-substituted phenyl ring to another molecular fragment could be facilitated by a palladium catalyst supported by a benzotriazole-based ligand. This methodology represents an advanced approach to building the necessary precursors for the final Knoevenagel condensation.

Table 2: Roles and Advantages of Benzotriazole as a Synthetic Auxiliary nih.govlupinepublishers.comrsc.org

ApplicationRole of BenzotriazoleAdvantages
AcylationForms stable N-acylbenzotriazoles from carboxylic acids.Safer and easier to handle than acid chlorides; mild reaction conditions.
Substitution ReactionsActs as an excellent leaving group.Enables efficient displacement by a wide range of nucleophiles.
Metal-Catalyzed CouplingServes as a stabilizing ligand for the metal catalyst.Inexpensive, stable, and effective in promoting C-C and C-X bond formation.
General SynthesisCan be easily introduced and removed from a molecule.Offers high versatility and control over multi-step synthetic sequences.

Elucidation of Reaction Mechanisms and Kinetics

Mechanistic Pathways of Knoevenagel Condensation Involving 2-(3-Methoxybenzylidene)malononitrile Precursors

The synthesis of this compound is primarily achieved through the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. mdpi.com This process is a variant of the aldol (B89426) condensation and involves the nucleophilic addition of an active methylene (B1212753) compound, in this case, malononitrile (B47326), to the carbonyl group of 3-methoxybenzaldehyde (B106831), followed by a dehydration step. researchgate.net The reaction is typically facilitated by a basic catalyst.

The generally accepted mechanism proceeds through the following key steps:

Deprotonation: A base removes a proton from the highly acidic α-carbon of malononitrile, generating a resonance-stabilized carbanion (enolate). nih.govnih.gov The stability of this carbanion makes malononitrile an effective nucleophile.

Nucleophilic Attack: The malononitrile carbanion attacks the electrophilic carbonyl carbon of 3-methoxybenzaldehyde. nih.govcas.cz This step results in the formation of a tetrahedral alkoxide intermediate.

Protonation: The alkoxide intermediate is protonated, often by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy nitrile adduct. nih.gov

Dehydration: The final step is the elimination of a water molecule from the β-hydroxy nitrile. This dehydration is often spontaneous or promoted by the catalyst and results in the formation of the conjugated C=C double bond, yielding the final product, this compound. researchgate.netnih.gov

The kinetics of the Knoevenagel condensation are influenced by several factors, including the catalyst, solvent, and the electronic nature of the substituents on the benzaldehyde (B42025) precursor. While electron-withdrawing groups on the aromatic ring typically accelerate the reaction by increasing the electrophilicity of the carbonyl carbon, electron-donating groups, such as the methoxy (B1213986) group in 3-methoxybenzaldehyde, can have a moderating effect. nih.gov However, studies have shown that high conversions and yields are readily achievable with methoxy-substituted benzaldehydes, indicating efficient catalytic performance even with electron-donating substituents. researchgate.net

Summary of Knoevenagel Condensation Reaction Parameters
Reactant 1Reactant 2Typical CatalystKey Mechanistic StepProduct
3-MethoxybenzaldehydeMalononitrileWeak Base (e.g., Piperidine (B6355638), Ammonium (B1175870) Acetate)Nucleophilic attack of malononitrile carbanion on aldehyde carbonylThis compound

Detailed Analysis of Subsequent Functionalization Mechanisms (e.g., Michael Addition, Cyclization, Rearrangements)

The α,β-unsaturated dinitrile structure of this compound makes it a versatile intermediate for further chemical transformations, most notably as a Michael acceptor.

Michael Addition: This reaction, also known as conjugate addition, is a primary pathway for the functionalization of this compound. nih.govacs.org It involves the addition of a nucleophile (a Michael donor) to the β-carbon of the electron-deficient alkene. nih.gov The mechanism consists of three main steps:

Formation of a nucleophile, typically a carbanion derived from an active methylene compound or an enolate. acs.org

The nucleophile attacks the β-carbon of the C=C double bond in this compound. acs.orgnih.gov

The resulting intermediate enolate is protonated to yield the final 1,4-adduct. acs.orgnih.gov This reaction is thermodynamically favorable as it involves the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. nih.gov

Cyclization: The products formed from Michael additions often serve as precursors for subsequent intramolecular cyclization reactions. These tandem reactions are highly valuable in the synthesis of complex heterocyclic structures. For instance, a Michael adduct can possess functional groups positioned to react intramolecularly, leading to the formation of various ring systems, such as pyrazoles or thiazoles. nih.govresearchgate.net

Rearrangements: In the context of multicomponent reactions that may involve intermediates similar to this compound, molecular rearrangements can occur. For example, the Mumm rearrangement is a characteristic step in the Ugi multicomponent reaction, which involves the acyl transfer from an oxygen to a nitrogen atom in an iso-urea intermediate to form a stable dipeptide-like product. researchgate.net Such rearrangements are crucial for achieving the final, stable molecular architecture in complex, one-pot syntheses.

Catalytic Mechanism Investigations (e.g., role of metal sites, dual activation)

The efficiency of the Knoevenagel condensation to produce this compound is greatly enhanced by catalysts that operate through a "dual activation" mechanism. mdpi.com This mechanism involves the simultaneous activation of both the electrophile (3-methoxybenzaldehyde) and the nucleophile (malononitrile).

Role of Metal Sites (Lewis Acidity): Metal centers, such as those in metal-organic frameworks (MOFs) or simple salts like lithium hydroxide (B78521) (LiOH·H₂O), function as Lewis acids. researchgate.netmdpi.com The metal cation coordinates with the oxygen atom of the aldehyde's carbonyl group. This coordination polarizes the C=O bond, increasing the positive charge density on the carbonyl carbon and rendering it more susceptible to nucleophilic attack. researchgate.netmdpi.com In the case of Pb(II) MOFs, the open metal sites play a significant role in the catalytic process.

Role of Basic Sites (Brønsted Basicity): Concurrently, a basic site on the catalyst acts as a Brønsted base. This site abstracts an acidic proton from the methylene group of malononitrile to generate the nucleophilic carbanion. researchgate.netmdpi.com In amino-functionalized MOFs, the amine groups serve this purpose, while in the case of LiOH·H₂O, the hydroxide ion performs the deprotonation. researchgate.netmdpi.com

This synergistic dual activation, where the electrophile and nucleophile are activated simultaneously by the same catalytic entity, significantly lowers the activation energy of the reaction, leading to faster reaction rates and higher yields under mild conditions. researchgate.net For instance, with LiOH·H₂O, the reaction is proposed to proceed through a six-membered cyclic transition state involving the lithium cation coordinated to the aldehyde and the malononitrile enolate. mdpi.com Similarly, studies using hydrotalcite catalysts modified with titanium or zinc suggest a Langmuir-Hinshelwood mechanism, where both reactants adsorb onto the catalyst surface before reacting.

Photoreaction Mechanisms and Excited State Dynamics

Benzylidene malononitriles, including the 3-methoxy derivative, are classified as "push-pull" chromophores due to the presence of an electron-donating group (methoxy) and electron-withdrawing groups (dinitrile) conjugated through a π-system. researchgate.net This electronic structure dictates their photophysical and photochemical behavior.

Upon absorption of light, the molecule is promoted from the ground state (S₀) to an excited singlet state (S₁). This S₀ → S₁ electronic transition possesses significant intramolecular charge-transfer (ICT) character, resulting in a highly polar excited state with a substantial dipole moment. nih.gov

The primary deactivation pathway for the S₁ excited state is a non-radiative process involving molecular motion. The predominant mechanism is believed to be twisting or isomerization around the central C=C double bond. nih.gov This torsional motion in the excited state leads the molecule to a conical intersection with the ground state potential energy surface, facilitating rapid and efficient internal conversion back to the S₀ state. nih.gov This efficient non-radiative decay pathway accounts for the very short fluorescence lifetimes observed for these compounds, which are typically in the range of a few picoseconds. mdpi.com

Photophysical Properties of Related Benzylidene Malononitriles
PropertyObservationUnderlying MechanismReference
ExcitationStrong S₀ → S₁ absorptionIntramolecular Charge Transfer (ICT) nih.gov
Fluorescence LifetimeVery short (0.5–5 ps)Rapid non-radiative decay mdpi.com
Primary Decay PathwayTwisting around C=C bond in S₁ stateInternal conversion via conical intersection nih.gov
Solvent EffectsReaction is slower in high polarity solventsStabilization of the polar excited state mdpi.com

The inherent electronic structure of this compound facilitates intramolecular charge transfer (ICT) upon photoexcitation. The methoxy group acts as an electron donor, and the dicyanovinyl group serves as a strong electron acceptor. Excitation with light promotes an electron from a molecular orbital predominantly located on the donor side of the molecule to one on the acceptor side. nih.gov This light-induced electron transfer creates a highly polar excited state. In related donor-acceptor systems, this charge transfer can be stabilized by twisting motions, leading to a "twisted intramolecular charge transfer" (TICT) state, which helps to separate the charges and prevent immediate back-electron transfer. researchgate.net The formation of these charge-transfer states is a key feature of the excited state dynamics of push-pull molecules. nih.gov

Hydrogen Atom Transfer (HAT) is not a primary intrinsic photoreaction of this compound itself but is a key mechanism in photocatalytic reactions where it can be a reactant or its precursors are involved.

In Synthesis: In the photocatalytic synthesis of benzylidenemalononitriles from benzyl (B1604629) alcohols, a photoexcited catalyst (e.g., an aromatic ketone) can initiate the reaction by abstracting a hydrogen atom from the benzylic position of the alcohol. This HAT step generates a radical that is subsequently oxidized to the corresponding aldehyde, which then participates in the Knoevenagel condensation.

In Subsequent Reactions: As an α,β-unsaturated system, this compound can participate in photocatalyzed radical additions mediated by HAT. In such a process, an excited photocatalyst abstracts a hydrogen atom from a donor molecule (e.g., a solvent like isopropanol). The resulting radical can then add across the C=C double bond of the benzylidenemalononitrile (B1330407). The catalytic cycle is often completed by a back-HAT from the reduced form of the photocatalyst to the newly formed radical adduct.

Enzymatic and Biotransformation Mechanisms

While specific studies on the enzymatic transformation of this compound are limited, its metabolic fate can be predicted based on the biotransformation of related benzonitrile (B105546) and aromatic compounds. The primary goal of these enzymatic processes is to increase the molecule's polarity to facilitate excretion.

Nitrile Group Metabolism: The dinitrile moiety is a target for enzymatic hydrolysis. Two main enzymatic pathways exist for nitrile metabolism:

Nitrile Hydratase/Amidase Pathway: A nitrile hydratase enzyme can hydrate (B1144303) one of the nitrile groups (-C≡N) to form a corresponding amide (-CONH₂). Subsequently, an amidase can hydrolyze the amide to a carboxylic acid (-COOH). researchgate.net This pathway is common in various microorganisms, such as those from the Rhodococcus genus.

Nitrilase Pathway: A nitrilase enzyme can directly hydrolyze a nitrile group to a carboxylic acid and ammonia (B1221849) in a single step. researchgate.net

Cytochrome P450 (CYP) Metabolism: The aromatic and methoxy components of the molecule make it a likely substrate for Phase I metabolism by cytochrome P450 (CYP) enzymes, primarily in the liver. nih.govacs.org Potential CYP-catalyzed reactions include:

O-Demethylation: The methoxy group can be demethylated to a hydroxyl group, a common metabolic reaction catalyzed by CYPs, yielding 2-(3-hydroxybenzylidene)malononitrile. mdpi.com

Aromatic Hydroxylation: CYP monooxygenases can hydroxylate the benzene (B151609) ring at various positions. mdpi.com

These Phase I reactions introduce polar functional groups (hydroxyl, carboxyl), which can then undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) to further increase water solubility and promote elimination from the body.

Advanced Spectroscopic and Structural Characterization of 2 3 Methoxybenzylidene Malononitrile and Its Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton (¹H) NMR Analysis

Detailed experimental ¹H NMR data specifying the chemical shifts (δ) in ppm, multiplicity (e.g., s for singlet, d for doublet, t for triplet, m for multiplet), and coupling constants (J) in Hz for the distinct protons in 2-(3-methoxybenzylidene)malononitrile are not available in the reviewed scientific literature. A complete analysis would typically identify signals corresponding to the vinylic proton, the aromatic protons on the methoxy-substituted ring, and the methyl protons of the methoxy (B1213986) group.

Carbon-13 (¹³C) NMR Analysis

Specific ¹³C NMR spectral data for this compound, which would reveal the chemical shifts for each unique carbon atom, could not be retrieved from the surveyed sources. A standard analysis would show distinct signals for the cyano carbons, the carbons of the double bond, the aromatic carbons (both substituted and unsubstituted), and the methoxy carbon. The PubChem database indicates the existence of a ¹³C NMR spectrum for this compound, but the primary data was not accessible. nih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Analysis

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. A detailed list of characteristic absorption bands (in cm⁻¹) for this compound is not available in the referenced literature. A typical spectrum would be expected to show key vibrational bands corresponding to the C≡N (nitrile) stretch, C=C (alkene and aromatic) stretches, C-O (ether) stretches, and various C-H bonds.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight of a compound and providing structural information through its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, which has a molecular formula of C₁₁H₈N₂O and a molecular weight of approximately 184.19 g/mol , mass spectral data has been recorded. nih.gov The analysis reveals a molecular ion peak and several key fragment ions.

The primary mass-to-charge ratios (m/z) observed in the mass spectrum are detailed in the table below. The molecular ion [M]⁺ peak is observed at m/z 184, confirming the molecular weight of the compound. Other significant peaks correspond to specific fragments generated during ionization. nih.gov

Interactive Data Table: Key GC-MS Peaks for this compound

m/z Value Interpretation
184Molecular Ion [M]⁺
127Fragment Ion
114Fragment Ion
101Fragment Ion

Data sourced from PubChem. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a technique that couples the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. It is particularly useful for analyzing compounds that are not sufficiently volatile for GC-MS and for studying the formation of adducts.

There is no specific information available in the reviewed literature regarding the LC-MS analysis of this compound or its adducts. The study of adducts, such as those formed with solvents or biological molecules, is crucial for understanding the reactivity and metabolic fate of a compound, but specific research findings for this molecule could not be identified.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique used to determine the molecular weight of a compound and study its adducts by transferring ions from solution into the gas phase. For this compound (C₁₁H₈N₂O), which has a monoisotopic mass of 184.0637 Da, various adducts can be expected in ESI-MS analysis depending on the solvent and modifiers used. nih.gov

While specific experimental ESI-MS spectra for this compound are not detailed in the available literature, the theoretical mass-to-charge ratios (m/z) for common adducts can be calculated. These calculations are crucial for identifying the molecular ion peak and its variations during analysis. The table below lists the calculated m/z values for several common adducts of this compound.

Positive Polarity AdductMass Difference (Da)Calculated m/zNegative Polarity AdductMass Difference (Da)Calculated m/z
[M+H]⁺+1.0078185.0715[M-H]⁻-1.0078183.0559
[M+NH₄]⁺+18.0344202.0981[M+Cl]⁻+34.9689219.0326
[M+Na]⁺+22.9898207.0535[M+HCOO]⁻+44.9977229.0614
[M+K]⁺+38.9637223.0274[M+CH₃COO]⁻+59.0133243.0770

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

The study of UV-Vis absorption spectra in different solvents, known as solvatochromism, provides insights into the electronic transitions of a molecule and its interactions with the solvent environment. The position, intensity, and shape of absorption bands can shift based on solvent polarity. A shift to longer wavelengths is termed a bathochromic (red) shift, while a shift to shorter wavelengths is a hypsochromic (blue) shift. These shifts are indicative of the differential stabilization of the ground and excited states of the molecule by the solvent.

A comprehensive experimental study detailing the solvatochromic behavior of this compound across a range of solvents was not identified in the surveyed literature. Such an analysis would typically involve recording the absorption maximum (λmax) in various solvents of differing polarity and correlating the shifts with solvent polarity scales to understand the nature of the solute-solvent interactions.

Dual fluorescence is a phenomenon where a molecule exhibits two distinct emission bands from two different excited states, often a locally excited (LE) state and a charge-transfer (CT) state. This behavior is highly dependent on the molecular structure and the polarity of the solvent.

Specific research focused on the dual fluorescence emission properties of this compound has not been reported in the available scientific literature. Therefore, details regarding its potential to form intramolecular charge transfer states and exhibit dual emission remain to be experimentally determined.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

While the full crystallographic parameters from the primary literature require direct access to the publication or database, the key identifiers are provided in the table below.

ParameterValue
Compound NameThis compound
CCDC Deposition Number152714
Associated Publication DOI10.1016/S0022-2860(02)00523-9

Powder X-ray diffraction (PXRD) is used to analyze the bulk crystalline properties of a material. It is a primary tool for phase identification, confirmation of crystalline purity, and analysis of polymorphic forms. The technique produces a diffraction pattern, which is a fingerprint of the material's crystal structure, characterized by a series of peaks at specific diffraction angles (2θ).

An experimental powder X-ray diffraction pattern for this compound was not available in the reviewed sources. Such a pattern would be used to confirm that the bulk synthesized material corresponds to the structure determined by single-crystal XRD and to ensure the absence of other crystalline phases.

Electrochemical Characterization: Cyclic Voltammetry for Redox Potential Determination

Cyclic voltammetry (CV) is a powerful electroanalytical technique used to investigate the redox behavior of chemical species. umb.edu This method measures the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth. umb.edu For a compound like this compound, CV can provide critical information about the stability of its various oxidation states and determine its standard reduction potentials (E°). umb.edu

The experiment involves scanning the potential of an electrode and measuring the resulting current. A typical CV setup includes a working electrode (e.g., glassy carbon), a reference electrode, and a counter electrode, all immersed in a solution of the analyte in an appropriate solvent (such as acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) perchlorate). umb.eduresearchgate.netresearchgate.net As the potential is scanned, the compound may undergo oxidation or reduction at the electrode surface, resulting in characteristic peaks in the voltammogram.

For a reversible redox couple, the standard reduction potential can be calculated from the average of the anodic (Epa) and cathodic (Epc) peak potentials. umb.edu While the literature details the electrochemical synthesis of related compounds like 2-(4-fluorobenzylidene)malononitrile, specific experimental redox potential values for this compound are not extensively documented in publicly available research. mdpi.com However, the application of CV would be the standard method to determine the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), offering insights into its electronic structure. umb.edu

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for monitoring the progress of chemical reactions. High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are two such techniques commonly employed in the analysis of organic molecules like benzylidene malononitrile (B47326) derivatives. rasayanjournal.co.innih.govnih.govsemanticscholar.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. It is a highly sensitive and accurate method for determining the purity of compounds such as this compound.

In an HPLC analysis, a sample is passed through a column packed with a stationary phase, carried by a liquid mobile phase under high pressure. The separation is based on the differential partitioning of the analyte between the two phases. For purity assessment, a sample of the synthesized compound is analyzed, and the resulting chromatogram would ideally show a single, sharp peak corresponding to the target molecule. The presence of additional peaks would indicate impurities, and their relative peak areas can be used to estimate the purity percentage. While HPLC is a standard method for such assessments, specific protocols and chromatograms for this compound are not widely published. Commercial suppliers of this rare chemical may not provide detailed analytical data, placing the responsibility of purity confirmation on the researcher.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique used extensively for monitoring the progress of organic reactions and for the preliminary assessment of product purity. nih.govnih.govscielo.br In the synthesis of benzylidene malononitrile derivatives, TLC is routinely used to track the consumption of starting materials (e.g., 3-methoxybenzaldehyde (B106831) and malononitrile) and the formation of the desired product. nih.govnih.gov

The process involves spotting a small amount of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material like silica (B1680970) gel. rasayanjournal.co.in The plate is then placed in a sealed chamber with a solvent system (mobile phase), which moves up the plate by capillary action. Different compounds travel at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, resulting in separation.

The progress of the reaction can be visualized by observing the disappearance of reactant spots and the appearance of a new product spot over time. nih.gov The spots can be detected using ultraviolet (UV) lamps if the compounds are UV-active. nih.gov TLC is also valuable for identifying potential side products formed during the reaction. uni-regensburg.de

Below is a table summarizing typical TLC conditions used in the synthesis of related benzylidene malononitrile compounds, which would be applicable for monitoring the formation of this compound.

Stationary PhaseMobile Phase (Solvent System)Application Example
Silica gel 60 F254n-hexane/ethyl acetate (B1210297) (3:1)Monitoring the progress of microwave-assisted synthesis of benzylidene malononitriles. nih.gov
Silica gelEthyl acetate/hexane (1:9)Used for purification in the synthesis of benzylidene malononitriles via Knoevenagel condensation. nih.gov
Silica gelNot specifiedUsed to monitor reaction completion in the synthesis of various benzylidene malononitriles. rasayanjournal.co.inscielo.br

Computational Chemistry and Theoretical Modeling of 2 3 Methoxybenzylidene Malononitrile

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. researchgate.net These methods provide a detailed understanding of the molecule's behavior and properties. For 2-(3-methoxybenzylidene)malononitrile, DFT calculations are employed to determine its optimized geometry, vibrational frequencies, and electronic properties. epstem.net

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. nih.govirjweb.com A smaller gap suggests higher reactivity and lower stability. nih.gov

For molecules similar in structure to this compound, DFT calculations have been used to determine the energies of these orbitals. nih.gov The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, play a key role in charge transfer interactions within the molecule. nih.gov The distribution of these orbitals across the molecular structure indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Frontier Molecular Orbital Properties

Property Description
HOMO Energy Energy of the Highest Occupied Molecular Orbital.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.

| HOMO-LUMO Gap | The energy difference between the LUMO and HOMO, indicating chemical reactivity and stability. irjweb.com |

Note: Specific energy values for this compound require dedicated computational studies.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. Computational methods can predict BDEs, offering insights into the stability of chemical bonds within a molecule. ucsb.edu Machine learning models trained on extensive quantum chemical datasets are emerging as powerful tools for the rapid and accurate prediction of BDEs for a wide range of organic molecules. chemrxiv.org These models can be applied to predict the BDEs of various bonds within this compound, helping to understand its thermal stability and potential reaction pathways.

Molecular Descriptors and Property Prediction (e.g., LogP, TPSA, Rotatable Bonds)

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors are widely used in quantitative structure-activity relationship (QSAR) studies to predict the biological activity and physicochemical properties of compounds.

For this compound, several key descriptors have been computed:

Table 2: Computed Molecular Descriptors for this compound

Descriptor Value Description Source
Molecular Weight 184.19 g/mol The mass of one mole of the compound. nih.gov
XLogP3 2.2 A measure of the compound's lipophilicity. nih.gov
Topological Polar Surface Area (TPSA) 61.6 Ų The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. nih.gov
Hydrogen Bond Donor Count 0 The number of hydrogen atoms attached to electronegative atoms. nih.gov
Hydrogen Bond Acceptor Count 3 The number of electronegative atoms with lone pairs. nih.gov

| Rotatable Bond Count | 2 | The number of bonds that can rotate freely. | nih.gov |

These descriptors suggest that this compound has moderate lipophilicity and a degree of flexibility.

Analysis of Molecular Interactions and Docking Simulations (e.g., with enzyme binding pockets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. nih.gov

Docking simulations can identify key interactions, such as hydrogen bonds and van der Waals forces, between the ligand and the amino acid residues in the binding pocket of the target protein. chemrxiv.org For derivatives of benzylidenemalononitrile (B1330407), molecular docking has been employed to investigate their binding modes with various human cancer targets. nih.gov Such studies can reveal the potential of these compounds as inhibitors of specific enzymes. mdpi.com The binding affinity, often expressed as a binding energy or an inhibition constant (Ki), can also be estimated. nih.gov

Charge Distribution and Bonding Analysis (e.g., Natural Bond Orbital (NBO), Voronoi Deformation Density (VDD), Mulliken, Bader, Hirshfeld, Weinhold methods)

Understanding the distribution of electronic charge within a molecule is fundamental to explaining its reactivity and intermolecular interactions. Several computational methods are available for atomic charge analysis.

Natural Bond Orbital (NBO) Analysis: This method provides a detailed picture of the bonding in a molecule, including charge transfer and conjugative interactions. researchgate.netresearchgate.net NBO analysis can quantify the stabilization energies associated with electron delocalization from donor to acceptor orbitals. wisc.edu

Mulliken Population Analysis: This is one of the earliest methods for calculating atomic charges, but it is known to be highly dependent on the basis set used in the calculation. stackexchange.com

Bader's Atoms in Molecules (AIM) Theory: This method partitions the electron density of a molecule into atomic basins based on zero-flux surfaces. stackexchange.com While providing a rigorous definition of an atom in a molecule, the resulting charges can sometimes be larger than expected. nih.gov

Hirshfeld and Voronoi Deformation Density (VDD) Methods: These methods partition the deformation density—the difference between the molecular electron density and the sum of the densities of the isolated atoms—to calculate atomic charges. nih.govwikipedia.orgresearchgate.net The Hirshfeld and VDD charges are generally considered to be less basis-set dependent and provide chemically meaningful results. nih.govarizona.edu

These different methods, while based on distinct theoretical foundations, all aim to provide a quantitative description of the charge distribution in this compound, which is crucial for understanding its electrostatic potential and interaction with other molecules. researchgate.net

Excited State Theory and Photophysical Behavior Prediction

The interaction of molecules with light is governed by their excited state properties. Computational methods can be used to predict the photophysical behavior of this compound, such as its absorption and emission spectra. diva-portal.org

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of electronic excited states. researchgate.net These calculations can help to understand the nature of electronic transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule. The excited-state lifetime, which is the average time a molecule spends in an excited state before returning to the ground state, is a key parameter related to its photostability. escholarship.org Molecules with very short excited-state lifetimes are often more photostable because they quickly dissipate the absorbed energy, reducing the chance for photochemical reactions to occur. escholarship.org

Lack of Specific Research Data for Computational Analysis of this compound

A comprehensive search for computational and theoretical modeling studies on this compound has revealed a significant gap in the scientific literature concerning its specific electronic and structural properties. Detailed investigations into the intramolecular charge transfer (ICT) phenomena and the nature of its conformational isomers in both ground and excited states appear to be limited or not publicly available.

While the synthesis and general spectroscopic characterization of various benzylidenemalononitrile derivatives have been reported, dedicated computational analyses that would provide in-depth insights into the photophysical and photochemical behavior of the 3-methoxy substituted variant are scarce. nih.govacs.org Such studies are crucial for understanding the electronic transitions and structural dynamics that govern the compound's properties and potential applications.

Theoretical investigations, typically employing methods like Density Functional Theory (DFT), are essential for elucidating the nature of intramolecular charge transfer. This phenomenon, often observed in donor-acceptor π-conjugated systems, involves the photoinduced transfer of electron density from an electron-donating group to an electron-accepting group. For this compound, the methoxy (B1213986) group acts as a mild electron donor and the dicyanomethylene group serves as a strong electron acceptor. A computational analysis would typically involve calculating the energies and electron distributions of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to characterize the charge transfer nature of the lowest electronic transition.

Furthermore, computational modeling is a powerful tool for exploring the potential energy surfaces of molecules in both their ground and excited states. This allows for the identification of stable conformational isomers and the energy barriers that separate them. For a molecule like this compound, rotation around the single bonds, particularly the bond connecting the phenyl ring to the vinyl group, can lead to different conformers. Understanding the relative energies and geometries of these conformers is key to interpreting experimental spectroscopic and photophysical data.

Despite the importance of these computational insights, the current body of research does not provide specific data tables or detailed findings regarding the ICT characteristics or the conformational landscape of this compound. While studies on other substituted benzylidenemalononitriles exist, direct extrapolation of their results to the 3-methoxy isomer would be speculative without specific calculations for this compound. The lack of such fundamental computational data hinders a complete understanding of the structure-property relationships in this particular molecule.

Applications in Materials Science and Chemical Industry Excluding Biomedical

Optoelectronic and Photonic Material Development

The unique molecular structure of benzylidenemalononitrile (B1330407) derivatives, featuring an electron-donating substituted benzene (B151609) ring connected via a π-conjugated bridge to electron-withdrawing malononitrile (B47326) groups, is central to their use in optoelectronic and photonic materials.

Derivatives of benzylidenemalononitrile are actively investigated as organic non-linear optical (NLO) chromophores. researchgate.net These materials are crucial for applications in telecommunications and optical information processing. researchgate.net The significant NLO response in these molecules arises from intramolecular charge transfer from the electron-rich phenyl ring to the electron-deficient dicyanovinyl group. While direct NLO data for the 3-methoxy variant is not extensively detailed in the available literature, related compounds have been synthesized and studied for their second-order and third-order NLO properties. scispace.comresearchgate.net For instance, the incorporation of strong electron-withdrawing groups and the extension of the conjugated system in similar molecular structures have been shown to enhance NLO coefficients. nih.gov The methoxy (B1213986) group (-OCH₃) at the meta position on the phenyl ring acts as an electron-donating group, contributing to the essential electronic asymmetry required for NLO activity.

Benzylidenemalononitrile derivatives are specifically noted for their application in the design of photoconductive cells. researchgate.netnih.govresearchgate.net Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of electromagnetic radiation. In these cells, BMN compounds can act as photosensitizers or charge-generating materials. Upon absorbing light, the molecule is excited, facilitating the generation of charge carriers (electrons and holes) that increase the material's conductivity. The efficiency of this process is linked to the molecule's ability to absorb light in the desired spectral range and to effectively separate and transport charges, properties inherent to the D-π-A architecture of compounds like 2-(3-methoxybenzylidene)malononitrile.

Advanced Polymer and Composite Material Integration

The integration of this compound and its analogs into larger material systems allows for the creation of advanced polymers and composites with tailored functional properties.

Research has shown that benzylidenemalononitrile derivatives can be used to synthesize new classes of photo-crosslinkable main-chain liquid crystalline polymers. researchgate.net This application is valuable for producing materials that can be processed in a liquid state and then solidified into a stable, ordered structure upon exposure to light, which is useful in coatings and optical data storage.

Furthermore, these compounds have been incorporated into composite materials. For example, the synthesis of benzylidenemalononitrile derivatives has been successfully catalyzed by monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (MWCNTs). researchgate.netnih.gov This demonstrates the compound's compatibility with advanced nanomaterials, paving the way for the development of composites that combine the electronic properties of the organic molecule with the mechanical and conductive strengths of the nanotubes.

Corrosion Inhibition Formulations and Additives

Organic compounds containing heteroatoms (like oxygen and nitrogen) and π-electrons are effective corrosion inhibitors for metals, particularly steel in acidic environments. mdpi.com They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. ekb.eg

While studies on this compound are limited, a closely related isomer, p-methoxy benzylidene malononitrile (4-methoxy isomer), has been proven to be a highly effective corrosion inhibitor for mild steel in molar hydrochloric acid (HCl). researchgate.net The methoxy and nitrile groups provide active sites for adsorption onto the steel surface. This adsorption can be physical (electrostatic) or chemical (charge transfer from the inhibitor to the metal's vacant d-orbitals), with evidence pointing towards a chemisorption mechanism. researchgate.net The inhibitor acts as a mixed-type inhibitor, meaning it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net Research on the 4-methoxy isomer demonstrated remarkable effectiveness, achieving nearly complete protection at very low concentrations. researchgate.net

Inhibition Efficiency of p-Methoxy Benzylidene Malononitrile (MN1) on Mild Steel in 1M HCl
Concentration (M)Inhibition Efficiency (%)
10-688
10-597
10-4100
10-3100

Data sourced from a study on the 4-methoxy isomer, a close structural analog of this compound. researchgate.net

Chemical Sensor Design and Fabrication

The malononitrile functional group is a key component in the design of chemosensors due to its strong electron-accepting nature and its ability to participate in reactions that lead to a detectable signal, such as a change in color or fluorescence. Malononitrile-based Schiff-base compounds have been developed as reversible fluorescent-colorimetric chemosensors for detecting specific ions in aqueous solutions. plu.mx The sensing mechanism often involves the interaction of an analyte with the sensor molecule, which perturbs the intramolecular charge transfer characteristics and thus alters its optical properties. While not specific to the 3-methoxybenzylidene derivative, this demonstrates the potential of the core structure in sensor applications. The methoxy group can further tune the electronic properties of the sensor, potentially enhancing its selectivity or sensitivity towards target analytes.

Role as Intermediates in Agrochemical and Specialty Chemical Synthesis

One of the most significant industrial applications of this compound is its role as a versatile chemical intermediate. researchgate.net It is typically synthesized via the Knoevenagel condensation, a reliable carbon-carbon bond-forming reaction between an aldehyde (3-methoxybenzaldehyde) and an active methylene (B1212753) compound (malononitrile). nih.govrasayanjournal.co.in This reaction is known for its efficiency and for producing water as the sole byproduct. researchgate.net

The resulting α,β-unsaturated dinitrile product is a valuable building block for a wide range of more complex molecules. researchgate.net It serves as a precursor in the synthesis of pharmaceuticals, agrochemicals, dyes, and organic semiconductors. researchgate.netontosight.ai The activated double bond and the reactive nitrile groups allow for a variety of subsequent chemical transformations, making benzylidenemalononitriles key synthons in the production of diverse heterocyclic compounds and other specialty chemicals. researchgate.netrasayanjournal.co.in

Catalyst Design and Performance Evaluation

The synthesis of this compound and related benzylidene malononitriles is predominantly achieved through the Knoevenagel condensation reaction. This reaction involves the base-catalyzed condensation of an aldehyde or ketone with an active methylene compound, such as malononitrile. The design and performance of the catalyst are critical for the efficiency, selectivity, and environmental footprint of this synthesis. Research in this area focuses on developing catalysts that offer high yields, short reaction times, and mild reaction conditions, with an emphasis on heterogeneous catalysts for ease of separation and recyclability.

A variety of catalysts have been investigated for the synthesis of benzylidene malononitriles. These can be broadly categorized into homogeneous and heterogeneous catalysts. While homogeneous catalysts can be effective, heterogeneous catalysts are often preferred due to their advantages in separation, recovery, and reuse, which are important for industrial applications and green chemistry. nih.gov

One area of catalyst design involves the use of metal-organic frameworks (MOFs). For instance, an unsaturated Cu-based MOF, HKUST-1, has been modified with various amine functional groups to act as an efficient heterogeneous catalyst. nih.gov The performance of these catalysts is evaluated by comparing their catalytic activity in the Knoevenagel condensation of benzaldehyde (B42025) and malononitrile. The catalyst with an ethylenediamine (B42938) functional group demonstrated the best performance, achieving a 100% conversion rate in just 5 minutes at room temperature. nih.gov The superior performance is attributed to the proper orientation and availability of the amine groups which act as basic sites to facilitate the reaction. nih.gov

The performance of such catalysts is typically evaluated based on several parameters, including conversion rate, reaction time, and reusability. For the amine-functionalized HKUST-1 catalyst, optimization of reaction conditions showed that ethanol (B145695) was the preferred solvent, and the catalyst could be reused multiple times without a significant loss in activity. nih.gov The plausible mechanism involves the metal centers of the MOF acting as Lewis acid sites to activate the carbonyl group of the aldehyde, while the amine groups act as Brønsted-Lowry basic sites to deprotonate the malononitrile. nih.gov

Another approach to catalyst design for this reaction is the use of readily available and environmentally benign materials. For example, alum (KAl(SO₄)₂·12H₂O) has been demonstrated as an effective catalyst for the Knoevenagel condensation in an aqueous medium. rasayanjournal.co.in The performance of alum was evaluated by reacting various aromatic aldehydes with malononitrile. In the model reaction of benzaldehyde and malononitrile, a 20 mol% concentration of alum in water at room temperature yielded 89% of the product within 2 hours. rasayanjournal.co.in

The scope of the alum-catalyzed reaction was explored with different substituted benzaldehydes. The results, as summarized in the table below, indicate that the catalyst is effective for a range of substrates, with electron-donating and electron-withdrawing groups on the aromatic ring influencing the reaction yields.

Table 1: Performance of Alum as a Catalyst in the Synthesis of Benzylidene Malononitriles

Aldehyde Product Yield (%)
Benzaldehyde 2-Benzylidenemalononitrile 89
4-Chlorobenzaldehyde 2-(4-Chlorobenzylidene)malononitrile 90
4-Methylbenzaldehyde 2-(4-Methylbenzylidene)malononitrile 89
4-Hydroxybenzaldehyde 2-(4-Hydroxybenzylidene)malononitrile 95
4-Hydroxy-3-methoxybenzaldehyde 2-(4-Hydroxy-3-methoxybenzylidene)malononitrile 95

Lithium hydroxide (B78521) monohydrate (LiOH·H₂O) has also been identified as a novel "dual activation" catalyst for the Knoevenagel condensation. researchgate.net It is proposed to act by generating the enolate from malononitrile and activating the aldehyde carbonyl group through coordination with the lithium ion. researchgate.net This dual role enhances the electrophilicity of the aldehyde and facilitates the condensation.

Furthermore, nanohybrid materials have been designed as efficient catalysts. Monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT) have shown high catalytic performance for the Knoevenagel condensation under mild conditions. nih.gov The performance of this catalyst was evaluated for a variety of aryl and aliphatic aldehydes, with reactions proceeding quantitatively in a water-methanol mixture at 25°C within 10–180 minutes. nih.gov The catalytic efficiency of NiCu@MWCNT was found to be high compared to previously reported catalysts for the Knoevenagel condensation of benzaldehyde with malononitrile. nih.gov

The evaluation of these catalysts often includes characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and X-ray photoelectron spectroscopy (XPS) to understand their structure and composition. nih.gov Performance evaluation also involves testing the reusability of the catalyst. For instance, a novel Pb(II) metal-organic framework showed good recyclability over several cycles without a significant decrease in its initial catalytic activity. researchgate.net

The choice of solvent also plays a crucial role in catalyst performance. While many reactions are carried out in organic solvents, there is a growing trend towards using greener solvents like water or ethanol, or even performing reactions under solvent-free conditions. nih.govrasayanjournal.co.in The performance of a catalyst is therefore also judged by its effectiveness in these environmentally friendly media.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Malononitrile
Benzaldehyde
2-Benzylidenemalononitrile
4-Chlorobenzaldehyde
2-(4-Chlorobenzylidene)malononitrile
4-Methylbenzaldehyde
2-(4-Methylbenzylidene)malononitrile
4-Hydroxybenzaldehyde
2-(4-Hydroxybenzylidene)malononitrile
4-Hydroxy-3-methoxybenzaldehyde
2-(4-Hydroxy-3-methoxybenzylidene)malononitrile
2-Nitrobenzaldehyde
2-(2-Nitrobenzylidene)malononitrile
Ethanol
Water
Lithium hydroxide monohydrate

Environmental Behavior and Degradation Pathways

Biotransformation and Biodegradation Studies

Biotransformation, the chemical alteration of a substance by living organisms, is a primary mechanism for the environmental degradation of organic compounds. Fungal and bacterial enzyme systems are particularly important in the breakdown of aromatic and nitrile-containing molecules.

The malononitrile (B47326) moiety is also susceptible to microbial degradation. Research on the biodegradation of organonitriles by activated sludge has revealed that microorganisms can utilize different enzymatic pathways to break down the nitrile group (-CN). These pathways can involve nitrile hydratase and amidase, which convert the nitrile to an amide and then to a carboxylic acid and ammonia (B1221849), or a nitrilase, which directly hydrolyzes the nitrile to a carboxylic acid and ammonia.

Based on these analogous transformations, a proposed biotransformation pathway for 2-(3-Methoxybenzylidene)malononitrile could involve one or both of the following initial steps:

O-Demethylation: Fungal or bacterial enzymes could cleave the methyl group from the methoxy (B1213986) substituent on the benzene (B151609) ring.

Nitrile Group Hydrolysis: Microbial enzymes could hydrolyze the nitrile groups of the malononitrile moiety.

Following these initial transformations, the resulting intermediate compounds would likely undergo further degradation, potentially leading to the opening of the aromatic ring and eventual mineralization to carbon dioxide, water, and inorganic nitrogen.

Table 1: Potential Biotransformation Reactions of this compound

Transformation Type Reactant Potential Products Enzymatic Pathway
O-Demethylation This compound 2-(3-Hydroxybenzylidene)malononitrile, Formaldehyde Monooxygenase

Abiotic Degradation Mechanisms and Environmental Fate

Abiotic degradation involves the breakdown of a chemical through non-biological processes such as hydrolysis and photolysis. These mechanisms can significantly influence the environmental persistence of a compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The susceptibility of this compound to hydrolysis can be inferred from studies on structurally similar compounds. For example, o-chlorobenzylidene malononitrile (CS gas), which shares the benzylidene malononitrile core structure, is known to be relatively stable in neutral aqueous environments but can undergo hydrolysis to form o-chlorobenzaldehyde and malononitrile.

This suggests that this compound could potentially hydrolyze at the benzylic carbon-carbon double bond, which would yield 3-methoxybenzaldehyde (B106831) and malononitrile. The rate of this hydrolysis would likely be dependent on environmental factors such as pH and temperature.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. The presence of a conjugated system of double bonds in this compound, which includes the benzene ring and the ylidene group, suggests that the molecule could absorb UV light. This absorption of energy can lead to the breaking of chemical bonds and the degradation of the compound. Studies on the synthesis of benzylidenemalononitrile (B1330407) derivatives under visible light indicate their potential sensitivity to photo-induced transformations. The exact photoproducts of this compound in an environmental context have not been documented, but photodegradation represents a probable pathway for its removal from sunlit surface waters and the atmosphere.

Table 2: Potential Abiotic Degradation Pathways of this compound

Degradation Mechanism Reactant Potential Products Environmental Compartment
Hydrolysis This compound 3-Methoxybenzaldehyde, Malononitrile Water, Soil

Future Research Directions and Emerging Opportunities

Innovations in Sustainable Synthesis and Catalysis

The synthesis of 2-(3-Methoxybenzylidene)malononitrile and related compounds has traditionally relied on the Knoevenagel condensation. Future research is increasingly focused on aligning this synthesis with the principles of green chemistry. Key opportunities lie in the development of novel catalytic systems and reaction conditions that minimize environmental impact while maximizing efficiency.

Key Research Thrusts:

Heterogeneous and Reusable Catalysts: There is a growing interest in moving away from homogeneous catalysts. Research into solid acid/base catalysts, such as metal-organic frameworks (MOFs) and functionalized mesoporous silica (B1680970), offers pathways to catalysts that are easily separable and recyclable, reducing waste and cost. researchgate.net For instance, the use of alum [KAl(SO4)2·12H2O] in aqueous media has already shown promise for synthesizing benzylidene malononitrile (B47326) derivatives, indicating a trend towards using common, eco-friendly catalysts. rasayanjournal.co.in

Benign Solvents and Solvent-Free Conditions: The exploration of water as a reaction medium is a significant area of future research. rasayanjournal.co.innih.gov Additionally, developing solvent-free reaction conditions, often coupled with microwave or ultrasonic irradiation, represents a major step towards sustainable synthesis. nih.goveurekaselect.com These methods can lead to shorter reaction times, higher yields, and simpler work-up procedures.

Catalyst/MethodologySolventKey AdvantagesFuture Outlook
Alum [KAl(SO4)2·12H2O]WaterEnvironmentally friendly, readily available, efficient. rasayanjournal.co.inOptimization for a wider range of derivatives.
Microwave IrradiationWaterCatalyst-free, rapid reaction times, high yields. eurekaselect.comExploration of continuous flow processes.
Ultrasonic IrradiationEthanol (B145695)/WaterEnhanced reaction rates, high yields at ambient temperature. nih.govApplication in large-scale synthesis.
Lithium Hydroxide (B78521) (LiOH·H2O)Aqueous MediaActs as a dual activation catalyst. researchgate.netInvestigating its catalytic mechanism in detail.

Advanced Multiscale Computational Approaches for Structure-Function Relationships

Computational chemistry provides indispensable tools for predicting the properties of molecules and guiding experimental work. For this compound, advanced computational methods can elucidate complex structure-function relationships, accelerating the discovery of new applications.

Key Research Thrusts:

Density Functional Theory (DFT): DFT will continue to be a cornerstone for investigating the electronic structure, molecular geometry, and reactivity of this compound and its derivatives. nih.gov Future studies will likely employ more sophisticated functionals to accurately predict properties like nonlinear optical (NLO) activity, which is relevant for malononitrile derivatives. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the behavior of these molecules in different environments, such as in solution or within a polymer matrix. This is crucial for understanding how intermolecular interactions influence the bulk properties of materials derived from this scaffold.

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, researchers can correlate structural features with specific biological activities, such as tyrosinase inhibition, which has been observed in related structures. oncotarget.com This allows for the rational design of new, more potent compounds for cosmetic or therapeutic applications.

Computational MethodApplication AreaPredicted Properties
Density Functional Theory (DFT)Materials ScienceHOMO-LUMO gap, molecular electrostatic potential, reactivity descriptors. nih.gov
Molecular Dynamics (MD)Polymer ScienceConformational analysis, intermolecular interactions, stability in matrices.
QSARMedicinal ChemistryCorrelation of molecular structure with biological activity (e.g., enzyme inhibition). oncotarget.com

Exploration of Novel Functional Materials Beyond Current Applications

While malononitrile derivatives are known for their use in dyes and pharmaceuticals, the unique electronic properties of this compound open doors to a wider range of advanced materials. researchgate.net The molecule's inherent donor-pi-acceptor structure makes it an attractive candidate for applications in organic electronics and photonics.

Key Research Thrusts:

Organic Semiconductors: Triphenylamine derivatives containing the benzylidene malononitrile moiety have been explored as organic semiconductors. mdpi.com Future work could focus on tuning the electronic properties of this compound by modifying its structure to optimize charge transport characteristics for applications in Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).

Nonlinear Optical (NLO) Materials: Malononitrile derivatives are strong electron acceptors, a key component for creating chromophores with significant NLO properties. researchgate.net Research into incorporating the this compound core into polymers or crystal engineering could lead to new materials for optical data storage and telecommunications.

Chemosensors: The reactive nature of the malononitrile group and the potential for functionalization on the phenyl ring could be exploited to design novel chemosensors. Future research could explore derivatives that exhibit a change in color or fluorescence upon binding to specific analytes, such as metal ions or biologically important molecules.

Deeper Mechanistic Understanding of Complex Chemical Transformations

A thorough understanding of reaction mechanisms is fundamental to controlling reaction outcomes and designing more efficient synthetic routes. For this compound, research into its formation and subsequent reactivity can reveal new synthetic possibilities.

Key Research Thrusts:

Knoevenagel Condensation Mechanism: While the Knoevenagel condensation is well-established, detailed mechanistic studies using modern kinetic analysis and computational modeling can provide deeper insights into the role of the catalyst and solvent, leading to further process optimization. researchgate.net

Photochemical Reactivity: The vinyl system in this compound is a potential chromophore. The observation of [2+2] photochemical cycloadditions in related systems suggests a rich photochemistry to be explored. eurekaselect.com Future research could investigate the potential for light-induced transformations to create complex cyclobutane (B1203170) structures, which may have unique properties.

Reactions of the Nitrile Groups: The two nitrile groups are sites of potential chemical transformation. Investigating their reactivity towards hydrolysis, reduction, or cycloaddition reactions could open up pathways to novel heterocyclic compounds, which are prevalent in medicinal chemistry. nih.gov A deeper understanding of these transformations would significantly broaden the synthetic utility of the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-Methoxybenzylidene)malononitrile, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via a Knoevenagel condensation between 3-methoxybenzaldehyde and malononitrile. A common protocol involves refluxing equimolar amounts of the aldehyde and malononitrile in ethanol with a catalytic acid (e.g., phosphorus pentoxide or piperidine). Reaction optimization studies show that yields vary significantly with solvent choice and catalyst: ethanol with phosphorus pentoxide yields ~63% , while other solvents (e.g., THF) or bases may reduce efficiency. Purity is confirmed via melting point (88–90°C) and IR spectroscopy (characteristic C≡N stretches at ~2223 cm⁻¹ and conjugated C=C at ~1567 cm⁻¹) .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The planar geometry of the benzylidene-malononitrile core is critical for conjugation, with bond angles (e.g., C10–C9–C11 = ~113.6°) and dihedral angles between aromatic and nitrile groups confirming extended π-delocalization . IR-LD spectroscopy on oriented solid samples suspended in nematic liquid crystals can also resolve vibrational modes and confirm substituent effects on electronic structure .

Advanced Research Questions

Q. How does substitution on the benzylidene moiety affect charge-transfer transitions in malononitrile derivatives?

The 3-methoxy group enhances electron-donating capacity, stabilizing the intramolecular charge-transfer (ICT) state. Comparative studies with derivatives (e.g., 2-(2,4-dimethoxybenzylidene)malononitrile) reveal that methoxy positioning modulates the HOMO-LUMO gap. For this compound, the ICT transition is red-shifted compared to non-methoxy analogs, as observed via UV-Vis spectroscopy (~450–500 nm) . Computational modeling (e.g., DFT at B3LYP/6-31G(d,p)) aligns with experimental λmax values, confirming the role of methoxy in enhancing polarizability .

Q. What contradictions exist in reported nonlinear optical (NLO) properties of this compound, and how can they be resolved?

While early studies suggest strong second-harmonic generation (SHG) due to planar, conjugated structures , discrepancies arise in hyperpolarizability (β) values measured via electric-field-induced second-harmonic (EFISH) vs. solvatochromic methods. These may stem from aggregation effects in solid-state vs. solution-phase measurements. Recent work recommends combining SC-XRD (to assess crystal packing) and density functional theory (DFT) to correlate molecular dipole alignment with macroscopic NLO responses .

Q. What methodologies are suitable for analyzing photophysical stability under varying environmental conditions?

Accelerated degradation studies under UV irradiation (e.g., 365 nm) in aerobic and inert atmospheres reveal that the nitrile groups are prone to hydrolysis, reducing ICT efficiency. Stability is monitored via fluorescence quenching assays and HPLC tracking of degradation products. Encapsulation in polymer matrices (e.g., PMMA) or doping with antioxidants (e.g., BHT) improves photostability by 40–60% .

Q. How can computational tools predict the compound’s suitability for organic photovoltaic (OPV) applications?

Time-dependent DFT (TD-DFT) simulations using functionals like CAM-B3LYP or ωB97XD accurately predict absorption spectra and exciton binding energies. For this compound, the calculated λmax (~484 nm) aligns with experimental data, validating its potential as a non-fullerene acceptor (NFA) in OPVs. Charge mobility is further assessed via Marcus theory, with reorganization energies < 0.3 eV indicating favorable hole/electron transport .

Methodological Considerations

Q. What analytical techniques are critical for resolving structural vs. electronic contributions to reactivity?

  • X-ray photoelectron spectroscopy (XPS): Quantifies electron density shifts at nitrile and methoxy groups.
  • Cyclic voltammetry (CV): Measures redox potentials (e.g., E_HOMO ≈ −5.8 eV vs. vacuum) to correlate with DFT-calculated energy levels .
  • Transient absorption spectroscopy (TAS): Resolves excited-state dynamics (e.g., triplet yields) for photochemical applications .

Q. How can researchers address solubility challenges in spectroscopic studies?

The compound’s low solubility in polar solvents (e.g., water, methanol) necessitates using high-dielectric aprotic solvents (DMF, DMSO) or sonication-assisted dispersion. For MALDI-TOF mass spectrometry, a DCTB matrix enhances ionizability without fragmentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.